

A Deep Dive into Mevalonic Acid 5-Pyrophosphate Tetralithium: A Technical Guide

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Compound of Interest

Compound Name:

Mevalonic acid 5-pyrophosphate
tetralithium

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is crucial. **Mevalonic acid 5-pyrophosphate tetralithium**, a salt of a critical molecule in the ubiquitous mevalonate pathway, serves as a focal point for studies in cholesterol biosynthesis, isoprenoid production, and the development of therapeutic agents. This technical guide provides an in-depth look at this compound, its synonyms, its role in the mevalonate pathway, and associated experimental protocols.

Synonyms and Chemical Identity

Mevalonic acid 5-pyrophosphate is known by several synonyms in scientific literature and commercial catalogs. The tetralithium salt form is commonly used for its stability.



Synonym	Abbreviation
Mevalonic acid 5-pyrophosphate tetralithium	-
5-Diphosphomevalonic acid tetralithium	-
Mevalonic acid 5-diphosphate tetralithium	-
(±)-Mevalonic acid 5-pyrophosphate tetralithium salt	(±)-MVAPP
(R)-Mevalonic acid 5-pyrophosphate tetralithium salt	R-MVAPP
Mevalonate 5-pyrophosphate	MVAPP
5-Pyrophosphomevalonate	-
Mevalonate pyrophosphate	-

The Mevalonate Pathway: A Central Metabolic Route

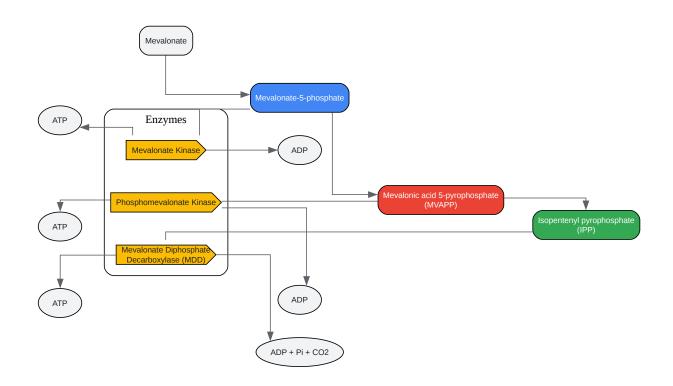
The mevalonate pathway is a fundamental metabolic cascade present in eukaryotes, archaea, and some bacteria.[1] It is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for a vast array of over 30,000 biomolecules known as isoprenoids.[1] These include cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1]

The pathway can be broadly divided into an upper and a lower section. The upper mevalonate pathway begins with acetyl-CoA and culminates in the synthesis of (R)-mevalonate.[1] The lower mevalonate pathway, where mevalonic acid 5-pyrophosphate is a key intermediate, converts (R)-mevalonate into IPP and DMAPP.[1]

Mevalonic acid 5-pyrophosphate is synthesized from mevalonate-5-phosphate through the action of the enzyme phosphomevalonate kinase, a reaction that consumes one molecule of ATP.[1] Subsequently, mevalonic acid 5-pyrophosphate is acted upon by the enzyme mevalonate diphosphate decarboxylase (MDD), which catalyzes an ATP-dependent decarboxylation to yield isopentenyl pyrophosphate (IPP), ADP, phosphate, and CO2.[2]

Below is a diagram illustrating the key steps of the lower mevalonate pathway.





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The Lower Mevalonate Pathway

Quantitative Data: Enzyme Kinetics

The enzyme responsible for the conversion of mevalonic acid 5-pyrophosphate, mevalonate diphosphate decarboxylase (MDD), has been the subject of kinetic studies. Understanding its kinetic parameters is vital for drug development, particularly for inhibitors of the mevalonate pathway.

Table 1: Kinetic Parameters of Human Mevalonate Diphosphate Decarboxylase[3]



Parameter	Value	Substrate
Vmax	6.1 ± 0.5 U/mg	-
Km	0.69 ± 0.07 mM	ATP
Km	28.9 ± 3.3 μM	(R,S) mevalonate diphosphate

Table 2: Inhibition Constants (Ki) for Human Mevalonate Diphosphate Decarboxylase Inhibitors[3]

Inhibitor	Ki Value	Inhibition Type	Competing Substrate
Diphosphoglycolyl proline	2.3 ± 0.3 μM	Competitive	Mevalonate diphosphate
6-fluoromevalonate 5-diphosphate	62 ± 5 nM	Competitive	Mevalonate diphosphate

Experimental Protocols Synthesis of Mevalonic Acid 5-Pyrophosphate

A detailed, step-by-step protocol for the chemical synthesis of **mevalonic acid 5- pyrophosphate tetralithium** is not readily available in a single, comprehensive source.

However, the synthesis generally involves the phosphorylation of mevalonolactone or a derivative. A previously reported method can be summarized as follows:

- Synthesis of Methyl 3-hydroxy-3-methyl-5-iodopentanoate: This intermediate is synthesized by reacting mevalonolactone with trimethylsilyl iodide, followed by derivatization with diazomethane to form the methyl ester. The product is then purified using silica gel chromatography.[3]
- Synthesis of Methyl 5-diphosphomevalonate: The purified iodopentanoate derivative is then reacted with an excess of tetrabutylammonium diphosphate to yield methyl 5diphosphomevalonate.[3]



Hydrolysis and Salt Formation: Subsequent hydrolysis of the methyl ester and conversion to
the tetralithium salt would yield the final product. The specifics of this final step, including
purification and isolation, would require further optimization based on standard organic
chemistry techniques.

Spectrophotometric Assay for Mevalonate Diphosphate Decarboxylase Activity

The activity of mevalonate diphosphate decarboxylase can be determined using a coupled spectrophotometric assay. This assay links the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle: The ADP produced by the MDD reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that consumes NADH.

Reagents:

- 100 mM Tris-Cl buffer, pH 7.0
- 100 mM KCI
- 10 mM MgCl₂
- 0.2 mM NADH
- 0.2 mM Phosphoenolpyruvate
- 8 mM ATP
- 0.4 mM (R,S)-Mevalonate diphosphate
- Pyruvate kinase/Lactate dehydrogenase enzyme mix (e.g., 4U/assay)
- Purified Mevalonate Diphosphate Decarboxylase enzyme

Procedure:

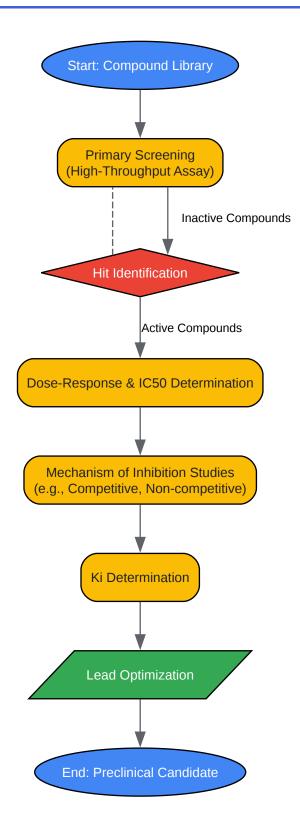


- Prepare a reaction mixture containing Tris-Cl buffer, KCl, MgCl₂, NADH, phosphoenolpyruvate, and the pyruvate kinase/lactate dehydrogenase enzyme mix.
- Add the purified mevalonate diphosphate decarboxylase enzyme to the reaction mixture.
- Initiate the reaction by adding ATP and mevalonate diphosphate.
- Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
- The rate of NADH oxidation is directly proportional to the activity of mevalonate diphosphate decarboxylase. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate to product per minute under the specified conditions.[3]

Logical Workflow for Inhibitor Screening

The development of inhibitors for mevalonate diphosphate decarboxylase is a key area of research for new therapeutics. The following diagram outlines a typical workflow for screening and characterizing potential inhibitors.





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Inhibitor Screening Workflow



This technical guide provides a foundational understanding of **mevalonic acid 5- pyrophosphate tetralithium**, its context within the crucial mevalonate pathway, and associated experimental considerations. For researchers in drug discovery and metabolic studies, a thorough grasp of these details is essential for advancing their work.

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